1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid typically involves the reaction of 2-fluoroaniline with piperidine-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the 2-fluorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid is primarily used in proteomics research . Its applications include:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Employed in studies involving protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, although not intended for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylpiperidine-3-carboxylic acid: Similar structure but lacks the amide bond.
N-Phenylpiperidine-3-carboxamide: Similar amide bond but without the fluorine substitution.
Piperidine-3-carboxylic acid derivatives: Various derivatives with different substitutions on the piperidine ring.
Uniqueness
1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid is unique due to the presence of both the 2-fluorophenyl group and the piperidine-3-carboxamide structure. This combination imparts specific chemical and biological properties that are valuable in research applications.
Properties
IUPAC Name |
1-[(2-fluorophenyl)carbamoyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c14-10-5-1-2-6-11(10)15-13(19)16-7-3-4-9(8-16)12(17)18/h1-2,5-6,9H,3-4,7-8H2,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDQYWXXBXYFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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